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Introduction
Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical

signaling molecule in the inflammatory microenvironment. Its extracellular effects are primarily

mediated through the G protein-coupled receptor 91 (GPR91), also known as succinate

receptor 1 (SUCNR1). Under conditions of metabolic stress, such as hypoxia and ischemia,

which are often hallmarks of inflammation, succinate accumulates and is released into the

extracellular space, where it acts as a danger signal to modulate immune responses. This

guide provides a comprehensive overview of the GPR91/SUCNR1 signaling pathway, its role in

inflammation, and detailed methodologies for its investigation.

The GPR91/SUCNR1 Signaling Cascade
GPR91 is a pleiotropic receptor that couples to both Gq/11 and Gi/o G proteins, leading to the

activation of distinct downstream signaling pathways. The activation of these pathways is often

cell-type specific and dependent on the concentration of succinate.

Gq/11-Mediated Pathway
Upon succinate binding, the Gq/11 pathway is initiated, leading to the activation of

phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)

into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on
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the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

The resulting increase in intracellular calcium concentration, along with DAG, activates protein

kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to

cellular responses such as cell migration and cytokine production.
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Caption: GPR91/SUCNR1 Gq-mediated signaling pathway.

Gi/o-Mediated Pathway
The engagement of the Gi/o pathway by GPR91 leads to the inhibition of adenylyl cyclase

(AC), which results in a decrease in intracellular cyclic adenosine monophosphate (cAMP)

levels. Reduced cAMP levels lead to decreased protein kinase A (PKA) activity. This pathway

has been implicated in the anti-lipolytic effects of succinate in adipocytes and can modulate the

inflammatory response in certain immune cells.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b10771200?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10771200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space Plasma Membrane Cytoplasm

Succinate GPR91/SUCNR1 Gαi
activates

Adenylyl Cyclase
inhibits

cAMP
produces

PKA
activates Cellular Response

(e.g., Inhibition of Lipolysis)
phosphorylates targets

Click to download full resolution via product page

Caption: GPR91/SUCNR1 Gi-mediated signaling pathway.

Cross-talk with HIF-1α
A crucial aspect of succinate signaling in inflammation is its interplay with Hypoxia-Inducible

Factor-1α (HIF-1α). Intracellular succinate accumulation, often occurring in parallel with its

extracellular release, inhibits prolyl hydroxylases (PHDs). This inhibition prevents the

degradation of HIF-1α, leading to its stabilization and translocation to the nucleus, where it

promotes the transcription of pro-inflammatory genes, including Interleukin-1β (IL-1β).

Extracellular succinate, through GPR91 activation, can further amplify this process, creating a

positive feedback loop that enhances the inflammatory response.
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Caption: Crosstalk between GPR91/SUCNR1 signaling and HIF-1α stabilization.
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Role in Immune Cells
GPR91/SUCNR1 is expressed on various immune cells, where its activation leads to context-

dependent pro- or anti-inflammatory responses.

Macrophages: In pro-inflammatory (M1) macrophages, succinate signaling via GPR91 can

amplify the production of IL-1β, a key pro-inflammatory cytokine.[1][2] Conversely, in anti-

inflammatory (M2) macrophages, SUCNR1 signaling may promote an anti-inflammatory

phenotype.

Dendritic Cells (DCs): Succinate acts as a chemoattractant for immature DCs, guiding them

to sites of inflammation. GPR91 activation on DCs enhances their maturation, antigen

presentation capacity, and the production of pro-inflammatory cytokines, thereby bridging

innate and adaptive immunity.

Involvement in Inflammatory Diseases
Dysregulation of the succinate-GPR91 axis has been implicated in the pathophysiology of

several inflammatory diseases.

Rheumatoid Arthritis (RA): Succinate levels are elevated in the synovial fluid of RA patients.

[1][2] This succinate can stimulate synovial macrophages to produce IL-1β, contributing to

the chronic inflammation and joint destruction characteristic of RA.[1]

Inflammatory Bowel Disease (IBD): Increased succinate concentrations have been observed

in the gut of IBD patients. GPR91 signaling in intestinal epithelial cells and immune cells can

contribute to the inflammatory cascade in conditions like ulcerative colitis.

Atherosclerosis: Succinate has been shown to promote a pro-inflammatory phenotype in

macrophages within atherosclerotic plaques, potentially exacerbating the disease.

Quantitative Data Summary
The following tables summarize key quantitative data related to GPR91/SUCNR1 signaling in

inflammation.

Table 1: Succinate Concentrations in Health and Disease
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Condition Fluid/Tissue
Succinate
Concentration

Reference(s)

Healthy Plasma 2-30 µM

Rheumatoid Arthritis Synovial Fluid Elevated

Inflammatory Bowel

Disease

Intestinal

Tissue/Feces
Elevated

Type 2 Diabetes Plasma Elevated

Table 2: Ligand Affinities for GPR91/SUCNR1

Ligand Receptor Assay Value Reference(s)

Succinate Human GPR91 IP3 Turnover EC50 = 17 µM

Succinate Human GPR91 Renin Release EC50 = 350 µM

Succinate Human GPR91 PGE2 Production EC50 = 214 µM

Maleate Human GPR91 IP3 Turnover EC50 = 13 µM

NF-56-EJ40

(Antagonist)
Human SUCNR1 -

IC50 = 25 nM, Ki

= 33 nM

Experimental Protocols
Investigating the GPR91/SUCNR1 signaling pathway requires a variety of in vitro and in vivo

techniques. Below are outlines of key experimental protocols.

In Vitro Assays
1. Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR91

activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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